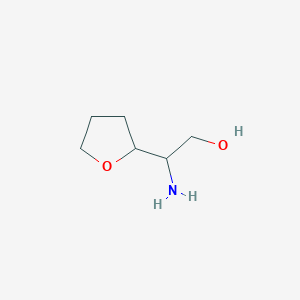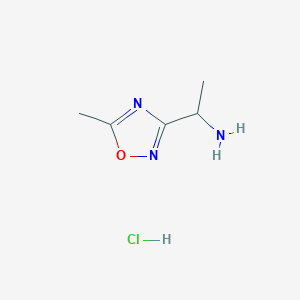![molecular formula C14H20N2O2 B1375632 rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate CAS No. 1312766-48-5](/img/structure/B1375632.png)
rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate
Vue d'ensemble
Description
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate (also known as rel-benzyl N-carbamate) is a synthetic compound that has been used in various scientific research applications. It is a highly active compound with a wide range of biochemical and physiological effects. It has been used in various fields, such as pharmaceuticals, biochemistry, and biotechnology. The synthesis method of rel-benzyl N-carbamate is relatively simple and can be used in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for this compound.
Applications De Recherche Scientifique
Mechanochemical Synthesis of Carbamates
1,1′-Carbonyldiimidazole (CDI) has been used as an eco-friendly acylation agent for the mechanochemical preparation of carbamates, including N-methyl-O-benzyl carbamate. This process involves the use of vibrational ball-mills and planetary ball-mills, offering a sustainable method for the synthesis of carbamates (Lanzillotto et al., 2015).
Facile Synthesis of Carbamate Derivatives
Benzyl carbamate can react with aromatic aldehyde and dichlorophenylphosphine to produce phenyl 1-aryl methylphosphinic chloride, which can then react with an amino acid ester to yield phosphinopeptide derivatives (Dai & Chen, 1997).
Synthesis of N-tosyl Bromo-aminocyclitol
A new N-tosyl bromo-aminocyclitol molecule was synthesized starting from cyclohexadiene. This involved preparing oxazolidinone from bis-carbamate, synthesized from cyclohexenediol, and subsequent transformations. The molecule has potential for biological activity evaluation (Kurbanoğlu, 2016).
Synthesis of Carbamates from Azabicyclic Chloroformate
A series of benzimidazole, thiazole, and benzothiazole carbamates derived from 9-methyl-9-azabicyclo[3.3.1]nonan-3β-ol were synthesized and studied, showing different types of hydrogen bonds and conformations (Iriepa et al., 2004).
Study of Antitumor Agents
R 17934 -NSC 238159, a methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2 yl] carbamate, demonstrated activity against various experimental tumors. The study highlighted its low toxicity and potential for clinical application (Atassi & Tagnon, 1975).
Synthesis of Antineoplastic and Antifilarial Agents
Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized, showing significant growth inhibition in L1210 cells and potential as antineoplastic and antifilarial agents (Ram et al., 1992).
Propriétés
IUPAC Name |
benzyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYNKKTFXWAET-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CNC(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)




![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)



![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)
